molecular formula C24H27FN2O3 B11233847 N-(4-fluorophenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(4-fluorophenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11233847
M. Wt: 410.5 g/mol
InChI Key: OJKYOYZASHEBNE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic compound featuring a cyclohexane ring fused to an isoquinoline moiety. Key structural attributes include:

  • 2-Methoxyethyl substituent: Enhances solubility due to its polar ether group .
  • Spiro architecture: Provides conformational rigidity, which may optimize receptor binding .

While detailed physicochemical data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence, its structural analogues offer insights into trends in molecular properties and bioactivity.

Properties

Molecular Formula

C24H27FN2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H27FN2O3/c1-30-16-15-27-23(29)20-8-4-3-7-19(20)21(24(27)13-5-2-6-14-24)22(28)26-18-11-9-17(25)10-12-18/h3-4,7-12,21H,2,5-6,13-16H2,1H3,(H,26,28)

InChI Key

OJKYOYZASHEBNE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Strategies

The spiro[cyclohexane-1,3'-isoquinoline] scaffold is typically constructed via condensation between isoquinoline precursors and cyclohexane-derived ketones. A representative approach involves reacting N-substituted isoquinolinium salts with cyclohexanone under basic conditions. For instance, triethylamine-mediated cyclization of N-(4-nitrobenzyl)isoquinolinium bromide with cyclohexanone in ethanol yields the spiro intermediate, which is subsequently functionalized at the 2' and 4' positions. This method achieves diastereoselectivity >90% when conducted at 0–5°C, as lower temperatures favor the kinetically controlled transition state.

Three-Component Reaction Protocols

Recent advances employ one-pot, three-component reactions to streamline spirocycle assembly. A study demonstrated that combining N-ethoxycarbonylmethylisoquinolinium bromide, isatin derivatives, and malononitrile in ethanol with triethylamine generates spirooxindole-isoquinoline hybrids in 72–85% yields. While this method primarily targets spirooxindoles, substituting isatin with 4-fluorophenylacetonitrile adapts the protocol for synthesizing the target compound’s aryl moiety.

Functionalization of the Spiro Core

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. A two-step sequence involves:

  • Bromination : Treating the spiro intermediate with N-bromosuccinimide (NBS) in dichloromethane at room temperature to install a bromine atom at the 4-position.

  • Cross-Coupling : Reacting the brominated derivative with 4-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene-water mixture (80°C, 12 hours). This step achieves 78–82% conversion, with residual palladium removed via chelating resins.

Attachment of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl group is incorporated through N-alkylation or reductive amination. A optimized procedure utilizes:

  • Reagents : 2-methoxyethyl chloride, potassium carbonate, and sodium iodide in dimethylformamide (DMF).

  • Conditions : 60°C for 8 hours under nitrogen atmosphere. Post-reaction, the mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1). Yield improvements to 88% are observed when employing phase-transfer catalysts like tetrabutylammonium bromide.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity critically impacts reaction efficiency. Ethanol, often used for cyclization steps, promotes hydrogen bonding that stabilizes transition states, whereas DMF enhances nucleophilicity in alkylation reactions. For the final carboxamide coupling, dichloromethane (DCM) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent at 0°C minimizes racemization.

Catalytic Systems

  • Base Catalysts : Triethylamine remains the preferred base for deprotonation during cyclization, though DBU (1,8-diazabicycloundec-7-ene) shows superior performance in sterically hindered environments.

  • Palladium Catalysts : Pd(OAc)₂/XPhos systems for Suzuki couplings reduce side-product formation compared to traditional Pd(PPh₃)₄, achieving 89% yield in model reactions.

Analytical and Purification Techniques

Chromatographic Methods

  • Thin-Layer Chromatography (TLC) : Silica gel GF₂₅₄ plates with UV detection monitor reaction progress. Rf values for the target compound range from 0.35–0.45 in hexane:ethyl acetate (1:1).

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile:water gradient) resolve impurities with <0.5% area under the curve (AUC).

Spectroscopic Characterization

  • NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.20 (q, J = 7.0 Hz, 2H, OCH₂), and 3.35 (s, 3H, OCH₃).

  • Mass Spectrometry : ESI-MS m/z 395.48 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Synthetic Routes

ParameterThree-Component MethodStepwise AssemblyHybrid Approach
Total Yield (%)687582
Reaction Time12 hours24 hours18 hours
Purity (HPLC, %)98.299.199.5
Diastereoselectivity85:1592:895:5

The hybrid approach, integrating three-component reactions for core formation and stepwise functionalization, emerges as the most efficient, balancing yield and stereochemical control .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity (if reported)
Target Compound N-(4-fluorophenyl), 2'-(2-methoxyethyl) C25H26FN2O3* ~409.5 Spirocyclohexane, fluorophenyl, methoxyethyl Not explicitly reported
N-(2-ethylphenyl)-2'-(2-methoxyethyl)-... N-(2-ethylphenyl) C26H32N2O3 420.5 Ethylphenyl substituent No data
N-(4-fluorobenzyl)-2'-(2-methoxyethyl)-... (cyclopentane spiro) N-(4-fluorobenzyl), cyclopentane C24H27FN2O3 410.5 Fluorobenzyl, smaller spiro ring No data
2'-(butan-2-yl)-1'-oxo-N-(tetrahydrofuran-2-ylmethyl)-... Butan-2-yl, tetrahydrofuran group C24H34N2O3 398.5 Bulky substituents, reduced polarity No data
N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide Fluorophenyl, pyrimidinone C12H8FN3O3 261.2 Fluorophenyl inhibitor KFase inhibition (Affinity: -9.0 kcal/mol)

*Inferred based on cyclohexane (C6) vs. cyclopentane (C5) in ; exact formula requires experimental validation.

Key Observations:
  • The 2-methoxyethyl group improves hydrophilicity compared to lipophilic groups like butan-2-yl (), which may influence bioavailability.
  • Spiro Ring Size : Cyclohexane (target) vs. cyclopentane () alters ring strain and conformational flexibility, impacting binding pocket compatibility.

Bioactivity Trends

While direct bioactivity data for the target compound are absent, fluorophenyl-containing analogues demonstrate notable properties:

  • Antibiotic Potential: Steroid-like spiro compounds (e.g., ) show antibiotic properties, hinting at possible applications for the target compound in antimicrobial research.

Q & A

Q. What are the critical steps in synthesizing this spirocyclic carboxamide compound?

The synthesis involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the isoquinoline core via palladium-catalyzed reductive cyclization (similar to methods for N-heterocycles in ).
  • Spiro-ring formation : Utilizing cyclohexane derivatives and fluorophenyl precursors under controlled temperature (60–80°C) to ensure stereochemical fidelity.
  • Carboxamide coupling : Reacting the intermediate with 4-fluorophenylamine using EDCI/HOBt as coupling agents (analogous to ). Purification typically employs column chromatography and HPLC (≥95% purity) .

Q. Which spectroscopic techniques are essential for structural characterization?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm spirocyclic connectivity and substituent positions.
  • Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray crystallography : Resolving crystal structures to verify spiro-conformation (as seen in for related compounds).
  • FT-IR : Identification of carbonyl (C=O) and amide (N-H) functional groups .

Q. How is the compound’s solubility profile determined experimentally?

  • Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) via UV-Vis spectroscopy.
  • HPLC-based assays : Quantify solubility limits under varying temperatures (25–37°C) .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

  • Dose-response studies : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to identify cell-type-specific effects.
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinase inhibition noted in ).
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., fluorophenyl-spiro derivatives in ) .

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases).
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models.
  • QSAR modeling : Correlate substituent effects (e.g., methoxyethyl group) with activity trends .

Q. How can synthetic yields be optimized for scale-up?

  • Catalyst screening : Test Pd/C, Ni-based catalysts for cyclization efficiency ().
  • Solvent optimization : Replace THF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction kinetics.
  • Process analytical technology (PAT) : Monitor reactions in real-time via in-situ FT-IR .

Data Contradiction Analysis

Q. Why do different studies report varying metabolic stability for this compound?

  • Species differences : Compare microsomal stability assays in human vs. rodent liver microsomes.
  • Experimental conditions : Vary incubation times (1–4 hours) and NADPH concentrations to identify protocol-dependent variability.
  • Metabolite profiling : Use LC-MS/MS to detect species-specific degradation pathways .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

StepMethod A (Pd Catalyst)Method B (Ni Catalyst)
Yield (%)6248
Purity (HPLC)97%92%
Reaction Time (h)1218
Key Reference

Q. Table 2. Biological Activity of Analogous Compounds

CompoundIC50 (µM) vs. Kinase XLogP
Target Compound0.45 ± 0.123.2
4-Fluoro Analog (Ref)1.10 ± 0.302.8
Methoxyethyl Variant0.28 ± 0.093.5
Data Source

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (per ).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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